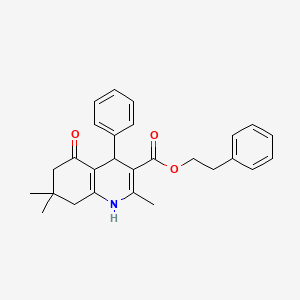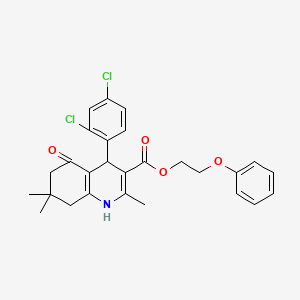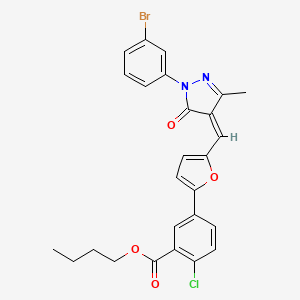![molecular formula C22H26Cl2N2O3S B11693253 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジクロロフェノキシ基、ブタノイル基、およびテトラヒドロ-1-ベンゾチオフェンコアを含むその独特の構造によって特徴付けられます。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、一般的に容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、以下の手順が含まれます。
ジクロロフェノキシブタン酸の形成: この段階では、2,4-ジクロロフェノールとブタン酸を酸性条件下で反応させて、対応するエステルを形成します。
アミド化: 次に、エステルを、適切な条件下でプロピルアミンなどのアミンと反応させて、対応するアミドに変換します。
環化: アミドは、チオフェン誘導体と環化して、テトラヒドロ-1-ベンゾチオフェンコアを形成します。
最終カップリング: 最後の段階では、テトラヒドロ-1-ベンゾチオフェンコアをジクロロフェノキシブタノイルアミドとカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、最適化された反応温度、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換することができます。
置換: ジクロロフェノキシ基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と過マンガン酸カリウム (KMnO₄) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコールまたはアミン。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: その独特の構造と反応性のために、潜在的な治療薬として探求されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- プロピル 2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキシレート
- イソプロピル 2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキシレート
独自性
2-{[4-(2,4-ジクロロフェノキシ)ブタノイル]アミノ}-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの独自性は、その官能基の特定の組み合わせにあります。これにより、独特の化学反応性と潜在的な生物活性が付与されます。これは、様々な研究や産業用途において、貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Benzothiophene derivatives: Compounds with a benzothiophene core, known for their biological activity.
Uniqueness
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzothiophene core and a dichlorophenoxy group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in simpler analogs.
特性
分子式 |
C22H26Cl2N2O3S |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-2-4-13-6-8-15-18(11-13)30-22(20(15)21(25)28)26-19(27)5-3-10-29-17-9-7-14(23)12-16(17)24/h7,9,12-13H,2-6,8,10-11H2,1H3,(H2,25,28)(H,26,27) |
InChIキー |
RLQQLFNJNMIRKP-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)


![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)



![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)

